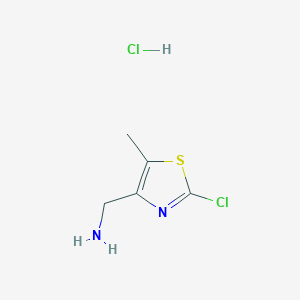
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-pyrrole with an appropriate precursor. One common method involves the cyclization of 3-(1H-pyrrol-1-yl) propanenitrile in the presence of a Lewis acid to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. Molecular docking studies have shown that pyrrole derivatives can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . This dual inhibition mechanism is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1H-2,3-Dihydro-1-pyrrolizinone: Known for its anti-inflammatory and analgesic activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to improve monoclonal antibody production.
1H-Indole-3-carbaldehyde derivatives: Known for their role in multicomponent reactions and biological activities.
Uniqueness
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the pyrrole ring with an indanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-pyrrol-1-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-8,12H,9H2 |
Clave InChI |
CVKDZQOCLFSRQP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C1=O)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


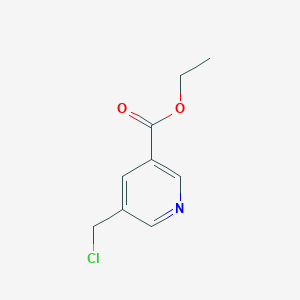
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
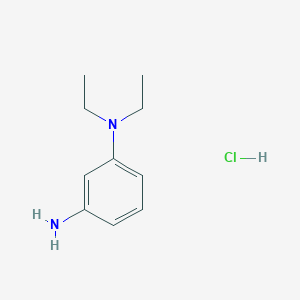
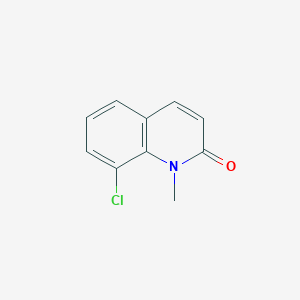
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
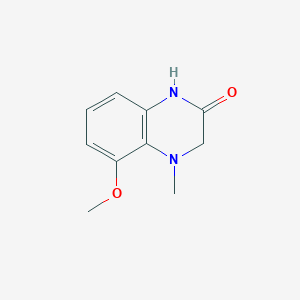
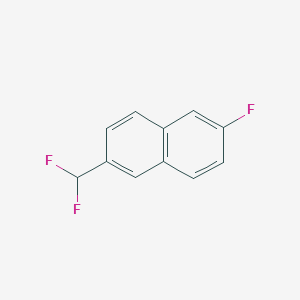


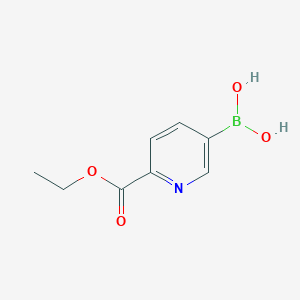
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)

